Pyrithiobac

Catalog No.
S1495825
CAS No.
123342-93-8
M.F
C13H11ClN2O4S
M. Wt
326.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithiobac

CAS Number

123342-93-8

Product Name

Pyrithiobac

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC

Mode of Action:

Research has extensively explored the mode of action of pyrithiobac. It acts by inhibiting the enzyme HPPD, which is crucial for the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and photoprotection. By inhibiting HPPD, pyrithiobac disrupts carotenoid synthesis, leading to the accumulation of phytotoxic intermediates and ultimately causing cell death in susceptible weeds.

Weed Resistance:

The development of weed resistance to herbicides is a significant concern in agriculture. Research efforts are directed towards understanding and managing pyrithiobac resistance in weeds. Studies have identified different mechanisms of resistance in various weed species, including target-site modification, enhanced metabolism, and non-target site resistance [].

Pyrithiobac is a thioether compound characterized by the presence of a sulfur atom bonded to both a phenyl ring and a pyrimidine ring. It is primarily known as a post-emergence herbicide, particularly effective against certain broadleaf and grassy weeds in crops like cotton and soybeans. Its chemical structure allows it to inhibit specific enzymes crucial for plant growth, making it an essential tool in agricultural weed management .

Pyrithiobac acts as a selective auxin herbicide by mimicking the natural plant hormone auxin. Auxin regulates various plant growth processes. Pyrithiobac disrupts these processes, leading to abnormal cell division, uncontrolled growth, and ultimately weed death []. This mechanism allows it to target broadleaf weeds and some grasses while having minimal impact on monocotyledonous crops like cereals.

Pyrithiobac acts mainly as an inhibitor of Acetohydroxyacid synthase (AHAS), an enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. The inhibition of this enzyme leads to the disruption of protein synthesis in plants, ultimately resulting in their death. The compound's efficacy is attributed to its ability to bind to the active site of AHAS, preventing substrate access and subsequent enzymatic activity .

Recent studies have expanded the biological activity of pyrithiobac beyond herbicidal effects. It has shown potential inhibitory effects against various fungal strains and even against viral proteases, such as those found in SARS-CoV. This suggests that pyrithiobac derivatives could be explored for their potential as antifungal and antiviral agents .

Pyrithiobac can be synthesized through several methods:

  • Direct Reaction: Utilizes 2-chloro-4,6-dimethoxy pyrimidine as a raw material, which directly reacts with other reagents to form pyrithiobac-sodium .
  • Derivatives Synthesis: A series of novel pyrithiobac derivatives have been synthesized using various substitution reactions that modify the phenyl or pyrimidine rings for enhanced biological activity .

These methods often involve the use of bases like triethylamine or sodium methoxide in solvents such as acetonitrile or methanol, facilitating nucleophilic substitutions on the triazine ring.

Pyrithiobac's primary application is in agriculture as a herbicide. It is particularly effective in:

  • Cotton Cultivation: Controls a wide range of weeds without harming cotton plants.
  • Soybean Fields: Used for post-emergence weed control.
  • Potential Medicinal Uses: Ongoing research into its antifungal and antiviral properties may lead to new applications in medicine .

Research indicates that pyrithiobac interacts significantly with various biological targets:

  • Enzymatic Inhibition: Strong inhibition of Acetohydroxyacid synthase has been confirmed through binding studies.
  • Molecular Interactions: Studies using molecular simulations have elucidated binding modes with both AHAS and SARS-CoV proteases, highlighting multiple hydrophobic interactions and hydrogen bonds that contribute to its efficacy .

Pyrithiobac shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
ImidazolinoneImidazoline derivativeHerbicideSelective action against specific weeds
SulfonylureaUrea derivativeHerbicideBroad-spectrum weed control
GlyphosatePhosphonateHerbicideNon-selective; inhibits EPSPS enzyme
TriazineTriazine derivativeHerbicideInhibits photosynthesis

Pyrithiobac is unique due to its dual functionality as both a herbicide and potential antifungal/antiviral agent, which distinguishes it from other herbicides that primarily target plant growth processes without additional biological activities .

Target-Site Mutations: W574L and Other Critical Amino Acid Substitutions

Target-site resistance represents the primary mechanism by which weedy plants develop resistance to pyrithiobac through mutations in the acetolactate synthase gene [4]. The tryptophan to leucine substitution at position 574 stands as the most significant and frequently observed mutation conferring pyrithiobac resistance [5].

The W574L Mutation: Molecular Mechanisms and Resistance Levels

The W574L mutation results from a point mutation leading to the replacement of a tryptophan codon with a leucine codon at position 574 of the acetolactate synthase gene [4]. This substitution fundamentally alters the enzyme's interaction with pyrithiobac, creating steric hindrance that prevents effective herbicide binding [6]. Research on redroot pigweed and tall waterhemp populations has demonstrated that the W574L mutation confers extremely high levels of resistance, with resistance factors ranging from 51-fold to 1476-fold for whole-plant responses [5].

At the enzymatic level, the W574L mutation produces even more dramatic effects, with acetolactate synthase enzyme resistance reaching 1214-fold in tall waterhemp and 3360-fold in redroot pigweed populations [4]. The structural basis of this resistance involves a rotation of 38 degrees in the dihedral angle that connects the heterocyclic ring of pyrithiobac to the sulfonylurea bridge, forcing the chlorine atom toward the thiamine pyrophosphate binding region and impeding accumulative inhibition [6].

Additional Critical Amino Acid Substitutions

Beyond the W574L mutation, several other amino acid substitutions in the acetolactate synthase gene contribute to pyrithiobac resistance [7]. Multiple resistant Palmer amaranth populations have been identified with point mutations at five positions: A122, A205, W574, S653, and G654 [8]. The A122T and A205V mutations confer lower levels of resistance to pyrithiobac compared to the W574L substitution [9].

The proline-197 position represents another critical site for resistance-conferring mutations, with P197S, P197T, and P197L substitutions documented across various weed species [10]. However, the cross-resistance patterns conferred by Pro-197 mutations vary significantly between species, with some populations showing sensitivity to pyrithiobac despite resistance to other acetolactate synthase inhibitors [10].

Table 1: Pyrithiobac Resistance Levels and Associated Mutations in Weedy Plant Populations

Population/StudyPyrithiobac Resistance FactorKey MutationsALS Enzyme ResistanceCitation
RRPW-R (Redroot Pigweed)1476xW574L3360-fold [4] [5]
TW-R (Tall Waterhemp)51xW574L1214-fold [4] [5]
C1B1 (Palmer Amaranth)7xMultipleNot specified [11]
T4B1 (Palmer Amaranth)8xMultipleNot specified [11]
Palmer Amaranth PA-RVariableA122, A205, W574, S653, G654Variable [12] [8]
Roadside Palmer Amaranth>26xNot specifiedNot specified [3] [13]
Multiple Resistant Population151-563xW574L (most abundant)Variable [8]

Table 2: Critical Amino Acid Substitutions in ALS Gene and Their Resistance Profiles

Mutation PositionAmino Acid ChangeResistance LevelCross-Resistance PatternCitation
A122TAlanine to ThreonineLow to moderateLimited ALS inhibitors [9] [7]
P197S/T/LProline to Serine/Threonine/LeucineVariable (species dependent)Broad spectrum variable [10] [14]
A205VAlanine to ValineLow to moderateSpecific ALS families [9] [7]
W574LTryptophan to LeucineVery high (>1000x)Broad spectrum high [4] [5] [6]
S653T/NSerine to Threonine/AsparagineModerateModerate spectrum [4] [5] [7]
G654Glycine substitutionVariableVariable [12] [8]

Gene Amplification and Non-Target Site Resistance Mechanisms

While target-site mutations represent the predominant mechanism of pyrithiobac resistance, non-target site resistance mechanisms have emerged as increasingly important factors in resistance evolution [15]. Non-target site resistance encompasses various mechanisms that reduce herbicide efficacy without altering the target enzyme structure [16].

Enhanced Metabolic Detoxification

Non-target site resistance through enhanced metabolism has been documented in several weed species resistant to acetolactate synthase inhibitors [15]. Waterhemp populations exhibiting moderate resistance to pyrithiobac without target-site mutations demonstrate the presence of non-target site mechanisms [15]. These mechanisms involve enhanced herbicide detoxification through cytochrome P450 enzymes, glutathione S-transferases, or other metabolic pathways that reduce the concentration of active herbicide reaching the target site [16].

Research on common ragweed populations has revealed that non-target site resistance represents the major type of resistance to acetolactate synthase inhibitors, present in 70.5% of resistant plants and 74.1% of fields harboring resistance [16]. The diversity of non-target site resistance mechanisms endows different resistance patterns across populations, contributing to the complexity of resistance management [16].

Reduced Herbicide Absorption and Translocation

Multiple resistant Palmer amaranth biotypes have demonstrated reduced absorption and translocation of herbicides as contributing factors to resistance [11]. These populations absorbed less pyrithiobac within 48 hours after treatment compared to susceptible biotypes, and the pattern of herbicide translocation differed significantly between resistant and susceptible plants [11]. In resistant biotypes, the majority of translocated herbicide accumulated in shoots below the treated leaf rather than in the apical meristem region [11].

Gene Expression Alterations

While gene amplification has been well-documented for glyphosate resistance through enhanced expression of the target enzyme, similar mechanisms have been less clearly established for pyrithiobac resistance [12]. However, some resistant populations show alterations in acetolactate synthase gene expression that may contribute to resistance phenotypes [10]. The role of gene expression changes in pyrithiobac resistance remains an active area of research, with conflicting reports regarding whether increased or decreased expression contributes to resistance [10].

Population Genetics and Evolutionary Drivers of Resistance

The evolution of pyrithiobac resistance in weedy plant populations follows predictable patterns governed by fundamental population genetic principles [17]. Understanding these evolutionary drivers provides crucial insights for resistance management strategies and predicting future resistance development [18].

Mutation and Initial Resistance Frequencies

The initial frequency of resistance alleles in weed populations represents a critical factor determining the rate of resistance evolution [19]. For acetolactate synthase inhibitor resistance, the initial proportion of resistant individuals has been estimated at approximately one in one million individuals [19]. This relatively high frequency compared to other herbicide resistance traits contributes to the rapid evolution of pyrithiobac resistance observed in field populations [14].

Spontaneous mutations in the acetolactate synthase gene occur at rates sufficient to generate resistance alleles within large weed populations [17]. The uncompetitive inhibition kinetics of pyrithiobac and other acetolactate synthase inhibitors create conditions favorable for resistance evolution by allowing partially resistant individuals to survive and reproduce [14].

Gene Flow and Resistance Dispersal

Gene flow through pollen and seed dispersal plays a fundamental role in spreading pyrithiobac resistance alleles among populations [20]. Palmer amaranth, being a dioecious species, facilitates resistance dissemination through pollen movement, with evidence indicating that resistance traits can be transmitted through pollen flow between populations [2]. Roadside Palmer amaranth populations have been identified as significant reservoirs of resistance alleles, serving as sources for resistance spread to adjacent agricultural fields [3].

The widespread occurrence of multiple resistance to both pyrithiobac and glyphosate in roadside populations demonstrates the potential for long-distance dispersal of resistance traits [13]. Among 215 surveyed populations, 209 populations showed multiple resistance to both herbicides at varying degrees, indicating extensive gene flow and resistance dissemination across landscapes [3].

Selection Pressure and Fitness Consequences

Continuous application of pyrithiobac creates strong selection pressure favoring resistant individuals within weed populations [17]. Unlike some herbicide resistance traits that impose fitness costs on resistant plants, pyrithiobac resistance conferred by acetolactate synthase mutations typically shows minimal to no fitness penalty in the absence of herbicide selection [19]. This absence of fitness costs accelerates the spread of resistance alleles within populations once they arise [21].

Research on Palmer amaranth populations with enhanced expression of glyphosate resistance genes has demonstrated that while some resistance mechanisms may impose slight fitness costs, these effects are often insufficient to prevent resistance spread under field conditions [21]. The lack of significant fitness penalties associated with most pyrithiobac resistance mechanisms contributes to the persistence of resistance alleles even in the absence of selection pressure [19].

Population Size and Genetic Drift Effects

Population size significantly influences the dynamics of resistance evolution through its effects on genetic drift and the maintenance of genetic diversity [18]. Larger weed populations maintain both resistant and susceptible alleles for extended periods, providing opportunities for resistance management through gene flow from susceptible individuals [17]. Conversely, small populations are more susceptible to genetic drift, which can lead to random fixation of resistance alleles regardless of their selective advantage [18].

Bottleneck events, such as those caused by intensive herbicide applications or other management practices, can dramatically alter allele frequencies within populations [18]. These events may either eliminate resistance alleles if they occur early in resistance evolution or fix resistance alleles if they occur after resistance has become established [17].

Table 3: Population Genetics and Evolutionary Drivers of Pyrithiobac Resistance

FactorDescriptionImpact on Resistance EvolutionCitation
Gene Flow MechanismPollen and seed dispersalSpreads resistance alleles between populations [18] [20]
Mutation RateSpontaneous mutations in ALS geneProvides source of new resistance alleles [17] [14]
Initial Frequency~1 in 1 million individualsLow initial frequency delays resistance [19] [14]
Fitness CostMinimal to none for ALS resistanceNo fitness penalty accelerates spread [19] [21]
Selection PressureContinuous herbicide applicationDrives selection for resistant individuals [17] [14]
Population Size EffectLarger populations maintain diversityMaintains both resistant and susceptible alleles [18] [17]
Genetic Drift ImpactRandom allele frequency changesCan lead to random fixation of alleles [18] [17]

XLogP3

3.4

Melting Point

149.5 °C

UNII

3327Q8RB9O

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123342-93-8

Wikipedia

Pyrithiobac

Dates

Modify: 2023-08-15

Explore Compound Types